molecular formula C30H36O7 B12722350 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxy-2,6-bis(3-methyl-2-butenyl)phenyl)-2,3-dihydro-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-, (2R,3R)- CAS No. 152253-68-4

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxy-2,6-bis(3-methyl-2-butenyl)phenyl)-2,3-dihydro-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-, (2R,3R)-

Cat. No.: B12722350
CAS No.: 152253-68-4
M. Wt: 508.6 g/mol
InChI Key: DDKWTXSGQOKXGP-MBCWZBCWSA-N
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Description

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxy-2,6-bis(3-methyl-2-butenyl)phenyl)-2,3-dihydro-3,5,7-trihydroxy-8-(3-methyl-2-butenyl)-, (2R,3R)- is a complex organic compound known for its unique chemical structure and diverse applications. This compound belongs to the flavonoid family, which is known for its antioxidant properties and potential health benefits. Its intricate structure includes multiple hydroxyl groups and prenylated side chains, contributing to its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriate chalcones followed by various functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Its antioxidant properties are primarily due to its ability to donate hydrogen atoms or electrons, neutralizing free radicals. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Kaempferol: Known for its anti-inflammatory and anticancer activities.

    Luteolin: Exhibits similar biological activities, including antioxidant and anti-inflammatory effects.

Uniqueness

What sets this compound apart is its unique prenylated side chains, which enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes.

Properties

CAS No.

152253-68-4

Molecular Formula

C30H36O7

Molecular Weight

508.6 g/mol

IUPAC Name

(3R)-2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H36O7/c1-15(2)7-10-18-13-23(33)26(34)20(12-9-17(5)6)24(18)30-28(36)27(35)25-22(32)14-21(31)19(29(25)37-30)11-8-16(3)4/h7-9,13-14,28,30-34,36H,10-12H2,1-6H3/t28-,30?/m0/s1

InChI Key

DDKWTXSGQOKXGP-MBCWZBCWSA-N

Isomeric SMILES

CC(=CCC1=CC(=C(C(=C1C2[C@H](C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)CC=C(C)C)O)O)C

Canonical SMILES

CC(=CCC1=CC(=C(C(=C1C2C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)CC=C(C)C)O)O)C

Origin of Product

United States

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